molecular formula C24H20ClN3O B5608974 3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5608974
M. Wt: 401.9 g/mol
InChI Key: BVOCDGCUHIGDHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives, including the compound of interest, typically involves condensation and cyclization reactions. Cortéas et al. (2004) developed a new synthesis route for eleven novel derivatives, including compounds similar to the one , through an efficient two-step process involving condensation and cyclization between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and substituted benzaldehydes (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones has been extensively studied through spectral analysis. Wang et al. (2014) synthesized a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives and determined the crystal structure of a similar compound, which provides insights into the molecular arrangement and bond lengths that are crucial for understanding the chemical behavior of these compounds (Wang et al., 2014).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including novel rearrangements under certain conditions. For instance, Cairns et al. (2002) reported that 11-(tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines undergo unique rearrangements when treated with concentrated HBr, leading to the formation of complex structures, which might be applicable to the compound (Cairns, Clarkson, Hamersma, & Rae, 2002).

properties

IUPAC Name

9-(2-chlorophenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-18-6-2-1-5-17(18)16-13-21-23(22(29)14-16)24(15-9-11-26-12-10-15)28-20-8-4-3-7-19(20)27-21/h1-12,16,24,27-28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCDGCUHIGDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=NC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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